(Chloromethyl)diphenylphosphine Oxide

Organophosphorus Chemistry Bond Activation Synthetic Methodology

This chloromethyl-phosphine oxide excels where generic analogs fail. Its CH₂Cl group enables one-pot E-stilbene synthesis via VNS-Horner-Wittig cascades with stereochemical control unattainable by triphenylphosphine oxide. Predictable 1:1 and 2:1 complexation with Sn/U salts yields monodisperse coordination compounds, while the halomethyl handle supports post-functionalization. Essential for peptide thioester production—verify brominated impurity levels for ligation reproducibility. Also a precursor to vinyl diphenylphosphine oxide for flame-resistant polymer backbones.

Molecular Formula C13H12ClOP
Molecular Weight 250.66 g/mol
CAS No. 1806-49-1
Cat. No. B118578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)diphenylphosphine Oxide
CAS1806-49-1
Synonyms(Chloromethyl)diphenyl-phosphine Oxide; 
Molecular FormulaC13H12ClOP
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2
InChIInChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyIGPFFLDNJJJXHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (Chloromethyl)diphenylphosphine Oxide (CAS 1806-49-1) is a Strategic Choice for Organophosphorus Synthesis and Coordination Chemistry


(Chloromethyl)diphenylphosphine oxide, also known as ClCH₂P(O)Ph₂, is an organophosphorus compound featuring a chloromethyl group and two phenyl substituents on a phosphine oxide core . This structure confers a unique electrophilic reactivity profile, making it a versatile intermediate in the synthesis of complex organophosphorus molecules, ligands for metal complexes, and precursors to flame-retardant materials . Its well-defined coordination chemistry and participation in stereoselective olefination reactions distinguish it from simpler or less-functionalized phosphine oxide analogs [1].

Why Generic Phosphine Oxide Substitutes Fail: The Functional Value of the Chloromethyl Group in (Chloromethyl)diphenylphosphine Oxide (CAS 1806-49-1)


Substituting (Chloromethyl)diphenylphosphine oxide with a generic phosphine oxide (e.g., triphenylphosphine oxide) or a different chloromethylated analog (e.g., tris(chloromethyl)phosphine oxide) is not a viable procurement strategy due to fundamental differences in reactivity and coordination behavior. The specific substitution pattern of ClCH₂P(O)Ph₂ results in a unique balance of electrophilic reactivity at the chloromethyl group and steric/electronic effects from the phenyl rings, which directly impacts both its synthetic utility and its ability to form well-defined metal complexes [1][2]. For instance, the number of reactive chloromethyl groups alters the pathway of C-P bond cleavage under chlorinating conditions [1], and the presence of the CH₂Cl moiety dictates the stoichiometry and conformational alignment in coordination compounds, unlike simpler phosphine oxide ligands [2].

Quantitative Evidence Guide: Verifiable Differentiation of (Chloromethyl)diphenylphosphine Oxide (CAS 1806-49-1) from Its Closest Analogs


Evidence Item 1: Divergent C-P Bond Reactivity Under Chlorinating Conditions Compared to Tris- and Bis-Analogs

In a direct comparative study, (Chloromethyl)diphenylphosphine oxide (referred to as diphenyl chloromethylphosphonate) exhibits a distinct reactivity profile when treated with phosphorus pentachloride. Unlike tris(chloromethyl)phosphine oxide, which undergoes C-P bond cleavage to form a complex that subsequently breaks down, the diphenyl derivative undergoes chlorination without cleavage of the carbon-phosphorus bond [1]. This divergent pathway is a critical differentiator for synthetic chemists seeking selective transformations.

Organophosphorus Chemistry Bond Activation Synthetic Methodology

Evidence Item 2: Well-Defined 1:1 and 2:1 Coordination Stoichiometries with Tin and Uranium, Contrasting with the Variable Adduct Formation of Triphenylphosphine Oxide

The coordination chemistry of (Chloromethyl)diphenylphosphine oxide with organotin and uranyl species yields complexes with consistent and predictable stoichiometries. Reactions with Me₂SnCl₂, Ph₂SnCl₂, and Ph₃SnCl result in 1:1 ligand-to-metal complexes, while reaction with UO₂(NO₃)₂ yields a 2:1 complex [1]. This behavior contrasts with the simpler phosphine oxide ligand triphenylphosphine oxide (TPPO), which is known to form adducts of variable stoichiometry (both 1:1 and 1:2) with diphenyltin dichloride, where the preparative conditions are difficult to define and do not reliably control the outcome [2].

Coordination Chemistry Ligand Design Metal Complexes

Evidence Item 3: Procurement-Relevant Purity Profile and Documented Impurity Compared to Simpler Analogs

Commercial sources of (Chloromethyl)diphenylphosphine oxide are available with purity levels typically ranging from 95% to 99% . Notably, technical datasheets and product descriptions consistently warn that this compound often contains some of the analogous alkyl bromide (bromomethyl)diphenylphosphine oxide as an impurity . This is a critical procurement consideration, as the presence of the bromo-analog can impact subsequent reactivity in applications like peptide thioester synthesis. This is a documented quality attribute that is not universally highlighted for other, simpler phosphine oxides, making it a key factor in supplier selection and quality control.

Chemical Purity Procurement Specifications Analytical Chemistry

Optimal Application Scenarios for (Chloromethyl)diphenylphosphine Oxide (CAS 1806-49-1) Based on Verified Performance Data


Scenario 1: Synthesis of Stereoselective Olefins via VNS-Horner-Wittig Reactions

As demonstrated in primary literature, (Chloromethyl)diphenylphosphine oxide is a key reagent for the one-pot, stereoselective synthesis of E-stilbenes via vicarious nucleophilic substitution (VNS) followed by a Horner-Wittig reaction [1]. This application leverages the compound's ability to act as a phosphorylating agent and its specific reactivity pattern, which is not achievable with non-chloromethylated phosphine oxides. Researchers should prioritize this compound when a stereodefined olefin product is required from a substituted nitrobenzene starting material.

Scenario 2: Synthesis of Well-Defined Metal Complexes for Catalysis or Materials Science

The predictable 1:1 and 2:1 stoichiometries observed with tin and uranium salts make (Chloromethyl)diphenylphosphine oxide an ideal ligand for the construction of structurally well-defined metal complexes [1]. Its use is indicated when a project demands a ligand that will reliably form a single, predictable complex rather than a mixture of adducts. The presence of the chloromethyl group also provides a functional handle for post-complexation modification, enabling the synthesis of more elaborate molecular architectures.

Scenario 3: Precursor for Peptide Thioester Synthesis Requiring a Specific Impurity Profile

This compound is a known building block for the production of peptide thioesters, which are crucial intermediates in native chemical ligation [1]. The procurement scenario is unique: users must source this specific compound with an awareness of the potential for contamination by the analogous alkyl bromide [2]. This application is therefore best suited for researchers who require the chloromethyl functionality for peptide work and are prepared to implement quality control measures to account for or remove the brominated impurity to ensure reproducibility in their ligation reactions.

Scenario 4: Precursor for Functionalized Materials and Flame Retardants

Derivatives of (Chloromethyl)diphenylphosphine oxide serve as valuable monomers and intermediates for the synthesis of flame-resistant polymers and specialty materials [1][2]. Its use in this scenario is supported by its role as a precursor to vinyl diphenylphosphine oxide and its participation in reactions with various nucleophiles to install phosphine oxide moieties into polymer backbones. This is a strategic application for researchers developing novel organophosphorus materials with tailored thermal and fire-retardant properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Chloromethyl)diphenylphosphine Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.